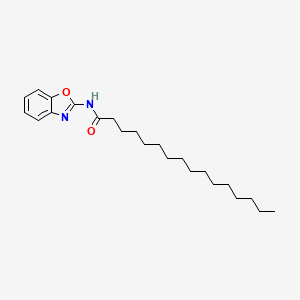

N-(1,3-Benzoxazol-2-YL)hexadecanamide

Description

Properties

CAS No. |

805323-97-1 |

|---|---|

Molecular Formula |

C23H36N2O2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

N-(1,3-benzoxazol-2-yl)hexadecanamide |

InChI |

InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23-24-20-17-15-16-18-21(20)27-23/h15-18H,2-14,19H2,1H3,(H,24,25,26) |

InChI Key |

SHGQUAJWTDNQDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 1,3 Benzoxazol 2 Yl Hexadecanamide Analogs

General Approaches for Benzoxazole (B165842) Core Synthesis

The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov Its synthesis is a well-established field, with primary methods focusing on the construction of the oxazole (B20620) ring fused to a benzene (B151609) ring, typically starting from ortho-substituted anilines. organic-chemistry.org

The formation of the benzoxazole ring is most commonly achieved through the cyclization of a precursor molecule that contains the necessary phenolic oxygen and amino functionalities in an ortho position on a benzene ring. nih.gov These reactions involve the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing reagent.

A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. For instance, one method involves the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) and copper iodide (CuI). acs.orgorganic-chemistry.org This reaction proceeds under relatively mild conditions, typically in a solvent like acetonitrile (B52724) at elevated temperatures, to yield 2-substituted benzoxazoles. organic-chemistry.org The reaction is tolerant of various substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. acs.orgorganic-chemistry.org

Another prominent strategy is the oxidative cyclization of 2-aminophenols with aldehydes. organic-chemistry.org Samarium triflate has been used as a reusable acid catalyst for this condensation in an aqueous medium, highlighting a green chemistry approach. organic-chemistry.org More recently, elemental sulfur has been employed as an oxidant for the coupling of o-aminophenols with ketones or alkenes to furnish a wide range of benzoxazoles. organic-chemistry.org

The most prevalent precursor for the synthesis of the benzoxazole core is 2-aminophenol. nih.govnih.gov This substrate contains the vicinal amino and hydroxyl groups required for the cyclocondensation reaction. The general synthetic route involves the reaction of 2-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides, esters, or amides). nih.gov

For the specific synthesis of the N-(1,3-benzoxazol-2-yl) moiety, the key intermediate required is 2-aminobenzoxazole (B146116). One common, though hazardous, method for its synthesis involves the cyclization of 2-aminophenol with cyanogen (B1215507) bromide (BrCN). nih.gov Due to the high toxicity of BrCN, safer alternatives have been developed. One such alternative uses N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.gov This method provides good to excellent yields of 2-aminobenzoxazole from various substituted 2-aminophenols. nih.gov

While 2-aminophenol is the direct precursor for benzoxazoles, related diamine precursors like o-phenylenediamine (B120857) can be used to synthesize analogous benzimidazole (B57391) structures, which are structurally related to benzoxazoles. organic-chemistry.org

Table 1: Selected Methods for Benzoxazole Core Synthesis

| Precursor | Reagent | Catalyst/Conditions | Product | Reference |

| 2-Aminophenol | β-Diketones | TsOH·H₂O, CuI, CH₃CN, 80°C | 2-Substituted Benzoxazole | acs.org, organic-chemistry.org |

| 2-Aminophenol | Aldehydes | Samarium Triflate, H₂O | 2-Substituted Benzoxazole | organic-chemistry.org |

| 2-Aminophenol | NCTS | BF₃·Et₂O, 1,4-Dioxane, Reflux | 2-Aminobenzoxazole | nih.gov |

| 2-Aminophenol | Tertiary Amides | Tf₂O, 2-Fluoropyridine | 2-Substituted Benzoxazole | nih.gov |

Strategies for Amide Moiety Introduction

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals, with about a quarter of all marketed drugs containing this functional group. nih.govresearchgate.net The synthesis of N-(1,3-Benzoxazol-2-YL)hexadecanamide requires the coupling of the 2-aminobenzoxazole core with hexadecanoic acid or a reactive derivative thereof.

The direct reaction between a carboxylic acid, such as hexadecanoic acid (palmitic acid), and an amine is generally unfavorable and requires high temperatures and the removal of water. youtube.comkhanacademy.orgnumberanalytics.com Therefore, the carboxylic acid is typically "activated" to facilitate the reaction. This can be achieved by converting it into a more reactive derivative like an acid chloride, acid anhydride, or an activated ester. youtube.comkhanacademy.org

Standard amide coupling reagents are widely used to mediate this reaction. These reagents activate the carboxylic acid in situ, allowing for a one-pot synthesis. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govresearchgate.net For instance, a general procedure would involve stirring 2-aminobenzoxazole, hexadecanoic acid, a coupling agent like DCC, and a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). nih.gov

For challenging couplings, particularly with sterically hindered substrates or electron-deficient amines, alternative protocols have been developed. One such method involves the in situ formation of acyl fluorides from the carboxylic acid, which are highly reactive towards amines. rsc.org

An alternative and powerful method for forming the amide bond involves the use of isocyanates. researchgate.netnih.gov Isocyanates are electrophiles that react readily with nucleophiles like amines to form ureas, or with carboxylic acids in a decarboxylative condensation to form amides. researchgate.netnih.gov

To form the target amide, one could envision a pathway starting from an isocyanate derivative. For example, a reaction between hexadecanoyl isocyanate (derived from hexadecanoic acid) and 2-aminobenzoxazole would yield a urea-linked analog rather than the target amide. A more direct route to the amide would be the reaction of 2-isocyanatobenzoxazole with a nucleophilic source of the hexadecyl group, though this is less common.

A more relevant application of isocyanate chemistry is in the synthesis of urea (B33335) derivatives, which are structural analogs of amides. The Staudinger-aza-Wittig reaction provides a route to synthesize isocyanates from azides, which can then be reacted with amines to form ureas. beilstein-journals.org For example, an azide (B81097) could be converted to an iminophosphorane, which then reacts with carbon dioxide to generate an isocyanate intermediate. beilstein-journals.org This intermediate can subsequently react with an amine to produce a urea derivative. beilstein-journals.org

Synthetic Pathways for Structural Analogs and Derivatives

The modular nature of the synthesis for this compound allows for the straightforward generation of structural analogs and derivatives. Modifications can be introduced in three main areas: the benzoxazole ring, the linker, and the aliphatic chain.

Benzoxazole Ring Analogs : By starting with substituted 2-aminophenols (e.g., chloro, bromo, nitro, methyl substituted), a variety of analogs with different electronic and steric properties on the benzene portion of the benzoxazole core can be synthesized. acs.orgnih.gov Furthermore, replacing 2-aminophenol with precursors like 2-aminothiophenol (B119425) or o-phenylenediamine would lead to the corresponding benzothiazole (B30560) or benzimidazole analogs, respectively. organic-chemistry.org

Amide Moiety and Linker Analogs : The amide bond itself can be replaced with other functional groups. As mentioned, using isocyanate chemistry can lead to the formation of urea analogs. beilstein-journals.org Additionally, other coupling strategies can be employed to create different linkages. For example, click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to link a benzoxazole moiety with an aliphatic chain via a stable triazole ring, creating amide-triazole hybrids. researchgate.net

Aliphatic Chain Derivatives : The hexadecanoyl (palmitoyl) chain can be readily substituted with other fatty acid chains of varying lengths (e.g., lauric, myristic, stearic acid) or with chains containing unsaturation or branching. This is achieved by simply substituting hexadecanoic acid with the desired carboxylic acid in the amide coupling step. nih.gov

Table 2: Examples of Synthetic Pathways to Structural Analogs

| Starting Benzoxazole Moiety | Coupling Partner | Reaction Type | Analog Type | Reference |

| 2-Aminobenzoxazole | Other Fatty Acids (e.g., Ibuprofen) | DCC Coupling | Varied Acyl Chain Analog | nih.gov |

| Substituted 2-Aminophenol | Hexadecanoic Acid | Cyclization then Amide Coupling | Substituted Benzoxazole Analog | acs.org |

| 2-Azidobenzoxazole (hypothetical) | Alkynyl-hexadecane | CuAAC Click Chemistry | Triazole Linker Analog | researchgate.net |

| 2-Aminobenzoxazole | Hexadecyl Isocyanate | Nucleophilic Addition | Urea Analog | beilstein-journals.org |

Modification of the Benzoxazole Ring System (e.g., substitution patterns)

The synthesis of the core N-(1,3-benzoxazol-2-yl)amide structure typically involves the condensation of a 2-aminophenol with a suitable reagent, followed by acylation. Modifying the benzoxazole ring system is readily achieved by introducing substituents onto the precursor 2-aminophenol molecule. A variety of substituted 2-aminophenols can be used to generate benzoxazole rings with diverse electronic and steric properties. organic-chemistry.orgnih.gov

Common synthetic routes to the benzoxazole core include the reaction of 2-aminophenols with aldehydes, β-diketones, or orthoesters, often catalyzed by acids or metal complexes. organic-chemistry.orgrsc.org For instance, the condensation of a substituted 2-aminophenol with an aldehyde can be facilitated by a Brønsted acidic ionic liquid gel, providing a solvent-free and efficient method. nih.gov Another approach involves the intramolecular cyclization of ortho-haloanilides, where the rate of reaction is influenced by the nature of the halogen substituent (I > Br > Cl). organic-chemistry.org

These methodologies allow for the incorporation of a wide range of functional groups onto the benzene portion of the benzoxazole scaffold. Research has demonstrated the successful synthesis of derivatives bearing chloro, bromo, nitro, and methyl groups. nih.govnih.gov For example, N-substituted 5-chloro-1,3-benzoxazol-2(3H)-one and 6-bromo-1,3-benzoxazol-2(3H)-one have been prepared as part of a search for novel biologically active agents. nih.gov Similarly, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights a pathway to introduce reactive functional groups that can serve as handles for further derivatization. mdpi.comresearchgate.net

The following table illustrates potential starting materials for synthesizing substituted benzoxazole analogs.

| Precursor Compound | Resulting Substitution Pattern on Benzoxazole Ring |

| 2-Amino-4-chlorophenol | 5-Chloro |

| 2-Amino-4-bromophenol | 5-Bromo |

| 2-Amino-4-nitrophenol | 5-Nitro |

| 2-Amino-4-methylphenol | 5-Methyl |

| 2-Amino-5-nitrophenol | 6-Nitro |

This table is generated based on established chemical principles for the synthesis of benzoxazole derivatives.

Variations in the N-Alkyl Chain (e.g., hexadecanamide (B162939) modifications)

The N-acyl chain of this compound offers another key site for chemical modification. The hexadecanamide (palmitamide) moiety, a primary fatty acid amide derived from palmitic acid, can be replaced with a variety of other acyl groups to modulate the lipophilicity and conformational flexibility of the molecule. caymanchem.comfoodb.ca

The standard method for attaching the acyl chain is the acylation of 2-aminobenzoxazole with an appropriate acyl chloride or carboxylic acid. researchgate.net By substituting hexadecanoyl chloride with other acylating agents, a library of analogs with different chain lengths, degrees of saturation, and terminal functional groups can be synthesized. For example, reacting 2-aminobenzoxazole with acetyl chloride would yield N-(1,3-Benzoxazol-2-YL)acetamide, while using benzoyl chloride would produce N-(1,3-Benzoxazol-2-YL)benzamide.

Studies on related structures, such as N-alkylbenzoxazol-2-ones, demonstrate the feasibility of introducing various alkyl and aryl groups at the nitrogen position, further underscoring the synthetic accessibility of this site. researchgate.net The synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives also provides a procedural basis for the N-acylation of heterocyclic amines. ijpsr.info

The table below outlines examples of acylating agents that can be used to create analogs with modified N-acyl chains.

| Acylating Agent | Resulting N-Acyl Group |

| Acetyl Chloride | Acetamide |

| Butyryl Chloride | Butanamide |

| Octanoyl Chloride | Octanamide |

| Dodecanoyl Chloride | Dodecanamide |

| Benzoyl Chloride | Benzamide |

| Cyclohexanecarbonyl Chloride | Cyclohexanecarboxamide |

This table illustrates the synthesis of various N-(1,3-Benzoxazol-2-yl)amide analogs through the use of different acylating agents.

Synthesis of Fused Bicyclic Derivatives

Creating fused bicyclic derivatives involves building additional ring structures onto the existing benzoxazole framework. These more complex polyheterocyclic systems can be generated through cyclization or cycloaddition reactions, often utilizing functional groups pre-installed on the benzoxazole ring or the N-acyl chain. acs.org

One strategy involves using a precursor like a 4H-3,1-benzoxazinone derivative, which can react with binucleophiles such as 2-aminophenol or o-phenylenediamine to yield fused systems like 3-(benzoxazol-2-yl) propenone. raco.cat Another advanced approach is the use of 1,3-dipolar cycloaddition reactions. For instance, a study demonstrated the synthesis of complex isoxazolinyl-1,2,3-triazolyl- nih.govacs.org-benzoxazin-3-one derivatives, combining multiple heterocyclic components through a "click chemistry" strategy. nih.gov While starting from a benzoxazinone, this methodology highlights the potential for building complex fused structures from related heterocyclic precursors.

The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates provides another pathway to related benzo-fused isoxazole (B147169) systems, which can be seen as structural isomers of the benzoxazole core. nih.gov These synthetic routes demonstrate that the benzoxazole scaffold can serve as a template for constructing more rigid and structurally complex fused heterocyclic molecules. acs.org

The provided outline requests detailed information on enzyme inhibition and antimicrobial activities. This level of detail is well-documented for related compounds, particularly benzoxazolone carboxamides , but not for this compound itself.

Due to the strict requirement to focus exclusively on this compound, and the lack of specific findings for this compound, it is not feasible to generate an article that adheres to the provided scientific and structural specifications. To do so would require extrapolating data from related but distinct molecules, which would not be scientifically accurate or meet the explicit constraints of the request.

Therefore, this article cannot be generated as requested. Should the scope be broadened to include the well-researched class of benzoxazole derivatives, a detailed and scientifically robust article could be produced.

Structure Activity Relationship Sar Studies of N 1,3 Benzoxazol 2 Yl Hexadecanamide Derivatives

Influence of Substituents on the Benzoxazole (B165842) Core

The benzoxazole ring is a privileged scaffold in drug discovery, and its biological activity can be finely tuned by introducing various substituents onto the benzene (B151609) ring. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with biological targets.

Impact of Substitutions at C(5), C(6), and C(7) Positions on Biological Potency

Substitutions at the C(5), C(6), and C(7) positions of the benzoxazole core have been shown to be critical determinants of biological activity in various classes of benzoxazole derivatives. Research indicates that both the nature and position of the substituent can lead to substantial changes in potency.

For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that substituents at the 5-position of the benzoxazole ring are of significant importance for the compound's activity. nih.gov Similarly, studies on 2-oxo-3H-benzoxazole derivatives have highlighted that a 6-acyl function on the benzene portion of the ring is favorable for analgesic activity. jocpr.com The introduction of a bromine atom at the C(7) position of the benzoxazole ring in certain derivatives has been shown to increase their biological activity. nih.gov

The following table summarizes the observed impact of substitutions at various positions on the benzoxazole core in related compounds.

| Position | Substituent | Observed Effect on Biological Activity |

| C(5) | General | Considered an important position for influencing activity. nih.gov |

| C(6) | Acyl group | Favorable for analgesic and anti-inflammatory activity in 2-oxo-3H-benzoxazole derivatives. jocpr.com |

| C(7) | Bromine | Increased activity in certain 3-(2-benzoxazol-5-yl)alanine derivatives. nih.gov |

Effects of Halogenation and Hydrophobic Moieties on Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as its lipophilicity, metabolic stability, and binding interactions. The introduction of halogen atoms at specific positions on the benzoxazole ring can have a profound effect on biological potency. For example, the synthesis of 5-chloro and 6-bromo derivatives of 1,3-benzoxazol-2(3H)-one has been a subject of investigation to explore new biological agents. researchgate.net The presence of a chloro group at the 3-position of a terminal phenyl ring in other benzoxazole series has been found to enhance potency in some cases. nih.gov

The addition of hydrophobic moieties can also significantly influence the biological activity of benzoxazole derivatives. These groups can enhance binding to hydrophobic pockets in target proteins or alter the compound's pharmacokinetic profile. For example, in a series of 2-aminobenzoxazoles, the incorporation of an isoindoline (B1297411) group at the 2-position led to particularly potent inhibitors of fatty acid amide hydrolase (FAAH). researchgate.netrsc.org

Role of the Amide Linker and Hexadecanamide (B162939) Chain

The N-acyl group at the 2-position of the benzoxazole ring, which in this case is a hexadecanamide chain, plays a crucial role in orienting the molecule and providing key interactions with its biological target.

Variations in Alkyl Chain Length and Saturation

The length and degree of saturation of the alkyl chain in N-acylbenzoxazole derivatives are critical parameters that can influence their biological activity. While specific SAR studies on the hexadecanamide (C16) chain of the title compound are not extensively documented, general principles from related long-chain fatty acid amides can be considered.

The length of the alkyl chain directly impacts the lipophilicity of the molecule. An increase in chain length generally leads to increased hydrophobicity, which can affect cell membrane permeability and binding to hydrophobic targets. jocpr.com However, there is often an optimal chain length for a specific biological target, beyond which activity may decrease due to steric hindrance or unfavorable interactions.

The saturation of the alkyl chain is another important factor. The presence of double or triple bonds can introduce conformational rigidity and alter the three-dimensional shape of the molecule, which can be critical for fitting into a specific binding site. For example, the natural fatty acid amide anandamide, which contains four double bonds in its C20 acyl chain, has a distinct conformational profile that is crucial for its biological activity.

Significance of Terminal Groups on Biological Response

The terminal group of the acyl chain can be a key determinant of biological activity, offering a point for additional interactions with the target protein. In the case of N-(1,3-Benzoxazol-2-YL)hexadecanamide, the terminal group is a simple methyl group. However, modifications at this position in other long-chain amide derivatives have been shown to significantly impact potency.

Conformational Analysis and SAR Implications

Aromatic amides, such as the N-acylbenzoxazole moiety, can exist in either a trans or cis conformation with respect to the amide bond. For secondary amides, the trans conformation is generally more stable. nih.gov The conformation of the amide linker can be influenced by the nature of the substituents on both the benzoxazole ring and the acyl chain. The specific conformation adopted will dictate the spatial orientation of the benzoxazole core relative to the hexadecanamide chain, which is a key aspect of its SAR.

The long hexadecanamide chain is highly flexible and can adopt numerous conformations. The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the binding site of a target protein. The ability of the chain to adopt a specific low-energy conformation that is complementary to the target is a crucial aspect of its biological activity. While detailed conformational analysis of this compound is not widely reported, it is understood that the interplay between the planar benzoxazole system, the conformationally restricted amide linker, and the flexible alkyl chain is fundamental to its biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery and development, including for derivatives of this compound. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a compound's potency or efficacy, QSAR studies can guide the rational design of new derivatives with enhanced therapeutic properties. For this compound and related compounds, which are often investigated as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), QSAR models provide valuable insights into the structural requirements for optimal target engagement. nih.govucl.ac.be

The development of a QSAR model typically involves the generation of a dataset of compounds with known biological activities, the calculation of molecular descriptors for each compound, the establishment of a mathematical relationship between these descriptors and the activity, and rigorous statistical validation of the resulting model.

A common approach in this field is the use of three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov These techniques are particularly powerful as they consider the three-dimensional arrangement of atoms in a molecule and how this influences its interaction with a biological target.

Comparative Molecular Field Analysis (CoMFA)

CoMFA models are built by aligning a set of molecules and calculating the steric and electrostatic fields around them. These fields are then correlated with the biological activity of the compounds using statistical methods like Partial Least Squares (PLS) regression. The results are often visualized as 3D contour maps, which highlight regions where bulky substituents (steric fields) or specific charge distributions (electrostatic fields) are favorable or unfavorable for activity. For instance, a CoMFA study on a series of FAAH inhibitors containing a 1,3,4-oxadiazol-2-one moiety revealed that steric and electrostatic fields contributed 54.1% and 45.9%, respectively, to the model. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.netnih.gov This often provides a more detailed understanding of the structure-activity relationship. A CoMSIA model for a series of FAAH inhibitors with a piperazine-carboxamide scaffold was successfully developed and validated, demonstrating its utility in designing new potent ligands. nih.govresearchgate.net The resulting contour maps can guide chemists in modifying a lead compound to improve its binding affinity.

Statistical Validation of QSAR Models

The predictive power of a QSAR model is assessed through various statistical parameters. Key metrics include:

q² (or Q²): The cross-validated correlation coefficient, which measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

r² (or R²): The non-cross-validated correlation coefficient, which reflects the goodness of fit of the model to the training data. nih.gov

r²m (or R²pred): The correlation coefficient for an external test set, which assesses the model's ability to predict the activity of new, unseen compounds. nih.govresearchgate.net

The table below presents typical statistical results from 3D-QSAR studies on FAAH inhibitors with scaffolds structurally related to this compound, illustrating the robustness of these models.

| Model Type | Compound Series | q² | r² | r²m/R²pred | Reference |

| CoMFA | 1,3,4-oxadiazol-2-one FAAH inhibitors | 0.61 | 0.98 | - | nih.gov |

| CoMSIA | 1,3,4-oxadiazol-2-one FAAH inhibitors | 0.64 | 0.93 | - | nih.gov |

| CoMSIA | Piperazine-carboxamide FAAH inhibitors | 0.734 | 0.966 | 0.723 | nih.govresearchgate.net |

| CoMFA | Benzotriazole derivatives targeting CA XII | 0.660 | 0.957 | 0.701 | researchgate.net |

| CoMSIA | Benzotriazole derivatives targeting CA XII | 0.685 | 0.969 | 0.829 | researchgate.net |

These QSAR studies, by providing a detailed understanding of the molecular features that govern biological activity, serve as a powerful tool for the optimization of lead compounds like this compound and its derivatives in the quest for more effective therapeutic agents. The insights gained from CoMFA and CoMSIA contour maps can significantly reduce the need for extensive synthetic efforts by focusing on modifications that are predicted to enhance potency.

Computational and Theoretical Investigations of N 1,3 Benzoxazol 2 Yl Hexadecanamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the benzoxazole (B165842) class of compounds, docking studies have been instrumental in identifying potential protein targets and elucidating mechanisms of action, such as antimicrobial or anticancer effects. benthamdirect.compnrjournal.com

Docking simulations for benzoxazole derivatives frequently reveal key interactions within the active sites of enzymes like DNA gyrase and vascular endothelial growth factor receptor 2 (VEGFR-2). benthamdirect.comnih.gov These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

For N-(1,3-Benzoxazol-2-YL)hexadecanamide, the benzoxazole ring and the amide linker are expected to be the primary sites for specific interactions. The nitrogen and oxygen atoms in the benzoxazole ring and the amide group can act as hydrogen bond acceptors, while the amide proton can serve as a hydrogen bond donor. benthamdirect.comnih.gov The aromatic system of the benzoxazole core can engage in hydrophobic and pi-stacking interactions with corresponding residues in a protein's binding pocket. The long hexadecanamide (B162939) (C16) aliphatic chain would contribute significantly to hydrophobic interactions, potentially anchoring the molecule in a lipid-exposed or hydrophobic channel of a target protein.

Docking programs calculate a score, often expressed as binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more favorable binding pose. For instance, various benzoxazole derivatives have shown promising binding scores against targets like penicillin-binding proteins and DNA gyrase. lookchem.comresearchgate.net

In a hypothetical docking study of this compound, different binding modes would be generated and ranked. The most favorable mode would be one that maximizes stabilizing interactions, such as hydrogen bonds with key residues (e.g., Asn46 or Thr165 in DNA gyrase) and extensive hydrophobic contact from the alkyl chain. nih.gov The predicted binding affinity would be a critical factor in prioritizing this compound for further experimental testing.

Table 1: Illustrative Molecular Docking Data for a Benzoxazole Scaffold This table presents hypothetical data to illustrate typical results from molecular docking studies on benzoxazole derivatives.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| DNA Gyrase Subunit B (e.g., 1KZN) | -9.5 | Asn46, Asp73, Glu50 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 Kinase Domain (e.g., 4ASD) | -10.2 | Cys919, Asp1046, Leu840 | Hydrogen Bond, Hydrophobic |

| Penicillin-Binding Protein 4 (PBP4) | -8.8 | Thr620, Asn484 | Hydrogen Bond |

Quantum Chemical Calculations (e.g., DFT, electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These studies provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding a molecule's reactivity. lookchem.com For various benzoxazole derivatives, DFT calculations have been used to determine optimized geometries and electronic parameters. lookchem.comresearchgate.net The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of the compound. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, correlating well with observed ligand-protein interactions in docking studies. lookchem.com Applying DFT to this compound would elucidate its electronic structure, helping to rationalize its interaction patterns and chemical behavior.

Virtual Screening and Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the benzoxazole class, pharmacophore models have been successfully generated based on a series of active compounds. These models typically include features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (Hp) regions. benthamdirect.comesisresearch.org

A pharmacophore model for this compound would likely consist of:

Two Hydrogen Bond Acceptors: The oxygen and nitrogen atoms of the benzoxazole ring.

One Hydrogen Bond Donor: The amide N-H group.

One Aromatic/Hydrophobic Region: The benzoxazole ring system.

An Extended Hydrophobic Feature: Representing the long C16 alkyl chain.

Once a pharmacophore model is validated, it can be used as a 3D query to perform virtual screening of large chemical databases to identify other structurally diverse molecules that fit the model and may possess similar biological activity. tandfonline.com

In Silico ADMET Prediction for Research Compound Prioritization

Before committing to expensive and time-consuming synthesis and in vitro testing, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a standard procedure in drug discovery. benthamdirect.com Online tools and software are used to predict physicochemical properties and pharmacokinetic profiles based on a molecule's structure. researchgate.net For benzoxazole derivatives, ADMET predictions have been used to assess their drug-likeness, ensuring they possess favorable properties like good oral bioavailability and low predicted toxicity. benthamdirect.comresearchgate.net

For this compound, the long C16 alkyl chain would significantly increase its lipophilicity (logP value). While this can enhance membrane permeability, it may also lead to poor aqueous solubility, potential for high plasma protein binding, and possible metabolic liabilities. An in silico ADMET analysis would be critical to balance the potential efficacy with a viable pharmacokinetic profile.

Table 2: Illustrative In Silico ADMET Profile for this compound This table presents a hypothetical ADMET prediction. The values are illustrative and based on the structural characteristics of a long-chain N-acylbenzoxazole.

| ADMET Property | Predicted Value/Comment | Significance |

|---|---|---|

| Molecular Weight | ~386.5 g/mol | Within Lipinski's rule (<500) |

| LogP (Lipophilicity) | > 5.0 | High lipophilicity; may affect solubility but aid permeability |

| Aqueous Solubility | Low | Potential challenge for formulation and absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed due to high permeability |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Indicates potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., 2D6, 3A4) | Risk of drug-drug interactions |

| hERG Inhibition | Low risk | Indicates low potential for cardiotoxicity |

Advanced Analytical Methodologies in Research on N 1,3 Benzoxazol 2 Yl Hexadecanamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a comprehensive structural assignment of N-(1,3-Benzoxazol-2-YL)hexadecanamide.

In a typical ¹H NMR spectrum, the protons of the benzoxazole (B165842) ring are expected to appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these four protons would provide definitive information about their relative positions on the benzene (B151609) ring. The single proton attached to the amide nitrogen (N-H) would likely appear as a broad singlet, typically in the downfield region (δ 8.0-10.0 ppm), due to hydrogen bonding and exchange phenomena. The long hexadecanamide (B162939) alkyl chain would exhibit characteristic signals in the upfield region. The methylene (B1212753) (CH₂) group adjacent to the carbonyl (α-CH₂) would be expected around δ 2.2-2.5 ppm, while the bulk of the other methylene groups would form a complex multiplet around δ 1.2-1.6 ppm. The terminal methyl (CH₃) group would appear as a triplet at approximately δ 0.8-0.9 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide is typically observed in the range of δ 170-175 ppm. The carbons of the benzoxazole moiety would produce signals in the aromatic region (δ 110-160 ppm), with the carbon atom at the 2-position (C=N) appearing at the lower end of this range. The carbons of the long alkyl chain would show a series of signals in the upfield region, from approximately δ 14 ppm for the terminal methyl carbon to around δ 40 ppm for the methylene carbon adjacent to the carbonyl group. nih.govresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoxazole Aromatic Protons | 7.0 - 8.0 | 110 - 150 |

| Benzoxazole C2 Carbon | - | ~155 - 165 |

| Amide (N-H) Proton | 8.0 - 10.0 (broad) | - |

| Amide Carbonyl (C=O) Carbon | - | 170 - 175 |

| Alkyl α-CH₂ (to C=O) | 2.2 - 2.5 | ~35 - 40 |

| Alkyl Chain (-(CH₂)₁₃-) | 1.2 - 1.6 | ~22 - 32 |

| Terminal Methyl (CH₃) | 0.8 - 0.9 | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub For this compound, the IR spectrum would display several characteristic absorption bands confirming its structure.

A prominent and strong absorption band, known as the Amide I band, would be expected in the region of 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration of the secondary amide. nih.govmdpi.com Another key band, the Amide II band, which arises from N-H bending and C-N stretching vibrations, would appear around 1530-1570 cm⁻¹. The N-H stretching vibration itself would be visible as a sharp to moderately broad peak in the 3200-3400 cm⁻¹ region. The presence of the long aliphatic chain would be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). mdpi.com The benzoxazole ring would contribute to C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region, as well as characteristic C-O-C stretching signals. vscht.cz

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 | Medium |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Strong |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1700 | Strong |

| Aromatic/Benzoxazole (C=C, C=N) | Stretching | 1450 - 1620 | Medium-Variable |

| Amide (N-H bend, C-N stretch) | Bending (Amide II) | 1530 - 1570 | Medium-Strong |

| Benzoxazole (C-O) | Stretching | 1200 - 1270 | Strong |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously confirming the molecular formula of a newly synthesized or isolated compound. Unlike standard mass spectrometry, HRMS can measure mass with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to verify that the experimentally measured mass matches the theoretical exact mass calculated from its molecular formula, C₂₃H₃₆N₂O₂. rsc.org

Calculated Exact Mass for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₂₃H₃₆N₂O₂ | [M+H]⁺ | 373.2855 |

| [M+Na]⁺ | 395.2674 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. semanticscholar.org This method is ideal for assessing the purity of a sample of this compound. The LC component separates the target compound from any unreacted starting materials (e.g., 2-aminobenzoxazole (B146116), hexadecanoyl chloride), byproducts, or degradation products. nih.gov As each compound elutes from the chromatography column, it enters the mass spectrometer, which serves as a highly specific detector, confirming the identity of each peak by its mass-to-charge ratio. This is particularly useful for quantifying impurities, even at very low levels. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation and detection technique. While this compound itself has a relatively high boiling point and may not be ideally suited for direct GC analysis without derivatization, GC-MS is highly valuable for the analysis of related, more volatile compounds. nih.gov For instance, it can be used to analyze the purity of the fatty acid precursor, hexadecanoic acid (palmitic acid), often by converting it to its more volatile methyl ester (FAME). youtube.com Furthermore, GC-MS could be employed to detect and identify potential volatile degradation products or related low-molecular-weight benzoxazole derivatives that might be present in a sample. nih.govatlantis-press.comresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions of this compound in its solid state.

While the specific crystal structure of this compound is not widely published, the analysis of related benzoxazole derivatives provides a strong precedent for the expected outcomes of such a study. nih.govresearchgate.net The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Key structural features that would be revealed include the planarity of the benzoxazole ring system, the conformation of the hexadecanamide side chain, and the nature of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the crystal packing. nih.gov For instance, studies on other N-substituted benzoxazole derivatives have often revealed dimer formations through hydrogen bonding. nih.gov

Hypothetical Crystallographic Data for this compound:

The following table presents a hypothetical but plausible set of crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.5 Å, b = 9.8 Å, c = 38.2 Å, β = 95° |

| Volume | 2045 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

| R-factor | < 0.05 |

This table is illustrative and represents data that could be obtained from an X-ray crystallographic analysis.

Such data would provide a foundational understanding of the solid-state properties of this compound, which is crucial for its development and application in materials science and medicinal chemistry.

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological matrices. High-performance liquid chromatography (HPLC) is a particularly powerful technique for this purpose due to its high resolution and sensitivity. hplc.euaocs.org

Given the lipophilic nature of the hexadecanamide chain, reversed-phase HPLC (RP-HPLC) is the most suitable approach. hplc.euaocs.org In this method, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. nih.govnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, with more nonpolar compounds like this compound being retained longer on the column.

The development of an HPLC method for this compound would involve optimizing several parameters to achieve good separation and peak shape. These parameters include the choice of column, mobile phase composition (including the use of additives like formic acid to improve peak shape), flow rate, and detection wavelength. nih.govresearchgate.net The benzoxazole moiety contains a chromophore that allows for detection using a UV-Vis detector. nih.gov

Illustrative HPLC Parameters for the Analysis of this compound:

Below is a table outlining typical starting parameters for an analytical HPLC method for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Gradient | 50% to 100% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table provides a representative set of conditions for the HPLC analysis of this compound.

Beyond analytical purposes, preparative HPLC can be employed to purify larger quantities of the compound to a high degree of purity, which is essential for subsequent biological or material science studies. hplc.eu The purity of the collected fractions would then be assessed using the analytical HPLC method.

Q & A

Q. What are the established synthetic routes for N-(1,3-Benzoxazol-2-YL)hexadecanamide, and how can reaction yields be optimized under varying conditions?

The synthesis typically involves coupling a benzoxazole-2-amine derivative with hexadecanoic acid or its activated ester (e.g., using EDCI or DCC as coupling agents). Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature control : Reactions at 60–80°C improve kinetics while minimizing decomposition .

- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate acylation . Yield tracking via TLC or HPLC is critical, with purification by recrystallization (e.g., methanol/water mixtures) .

Q. How can the solubility of this compound in common laboratory solvents be determined, and what methods are recommended for preparing stock solutions in biological assays?

- Solubility profiling : Use gravimetric analysis by dissolving known masses in solvents (e.g., DMSO, ethanol) under inert gas purging to prevent oxidation .

- Stock preparation : Dissolve in DMSO (20 mg/mL), filter-sterilize (0.22 µm), and dilute in assay buffers to avoid solvent toxicity (final DMSO ≤1% v/v) . Reported solubilities: 22 mg/mL in ethanol, 14 mg/mL in DMF .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR : H and C NMR confirm amide bond formation and benzoxazole ring integrity (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) with UV detection at 254 nm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 387.3) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to enhance antiviral or antitumor efficacy?

- Analog synthesis : Modify the hexadecanamide chain length or introduce substituents (e.g., halogens, hydroxyl groups) on the benzoxazole ring .

- Bioassays : Test against HBV (HepG2.2.15 cells) for antiviral activity or MCF-7/HeLa for cytotoxicity, using IC determination .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to viral polymerases or tumor targets like topoisomerases .

Q. What experimental strategies are recommended to resolve discrepancies in reported biological activities of benzoxazole-derived amides across different studies?

- Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and assay conditions (e.g., 48-hour exposure, MTT protocol) .

- Analytical validation : Confirm compound identity and purity via LC-MS and elemental analysis to rule out batch variability .

- Positive controls : Include reference compounds (e.g., lamivudine for antiviral assays) to benchmark activity .

Q. In crystallographic studies of this compound, how can researchers address challenges in obtaining high-quality crystals, and what software tools are suitable for structural refinement?

- Crystallization : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) and slow cooling to promote lattice formation .

- Data collection : Synchrotron X-ray sources improve resolution for low-symmetry crystals .

- Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and hydrogen bonding networks .

Methodological Notes

- Contradiction management : Conflicting bioactivity data may arise from impurities or assay sensitivity; cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

- Safety protocols : Follow first-aid measures for amide handling (e.g., skin/eye rinsing with water, medical consultation for ingestion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.